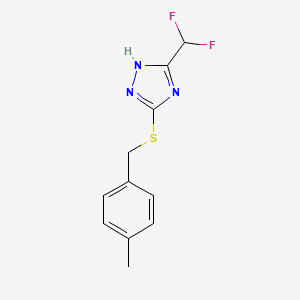

3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11F2N3S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

5-(difluoromethyl)-3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H11F2N3S/c1-7-2-4-8(5-3-7)6-17-11-14-10(9(12)13)15-16-11/h2-5,9H,6H2,1H3,(H,14,15,16) |

InChI Key |

OPZDFCRNSLOFMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NNC(=N2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Acylation and Cyclization

A foundational method involves the acylation of thiosemicarbazide with difluoromethyl-containing acyl chlorides, followed by cyclization. For example, reacting 2,2-difluoroacetyl chloride with thiosemicarbazide in ethanol under reflux forms 5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

-

Solvent: Ethanol, 78°C, 6 hours

-

Yield: 68–72% after recrystallization

Hydrazine-Formamide Cyclocondensation

The patent-published method for 1,2,4-triazole synthesis involves heating hydrazine with excess formamide at 160–200°C, producing the triazole core. Adapting this approach, substituting formamide with difluoromethyl-substituted analogues could theoretically yield the target scaffold. However, this route remains unexplored for difluoromethyl triazoles and requires validation.

Regioselective Synthesis and Functional Group Compatibility

Overcoming Regiochemical Challenges

Triazole synthesis often faces regioselectivity issues. Employing directing groups, such as the difluoromethyl moiety, can favor the desired 1,2,4-triazole isomer. Nuclear magnetic resonance (NMR) studies confirm regiochemistry by analyzing coupling patterns and chemical shifts.

Stability of the Difluoromethyl Group

The difluoromethyl group’s stability under acidic or basic conditions is crucial. Studies show that using mild bases (e.g., K2CO3) and avoiding prolonged heating above 150°C prevents defluorination. Infrared (IR) spectroscopy monitors C-F bond integrity (stretching at 1100–1200 cm⁻¹).

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting yields, conditions, and advantages:

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Conventional S-Alkylation | DMSO, K2CO3, 120°C, 1h | 49–55% | Simple setup, scalable |

| Microwave S-Alkylation | 600 W, 30 min | 97% | High yield, energy-efficient |

| Thiosemicarbazide Route | Ethanol, reflux, 6h | 68–72% | High-purity intermediate |

Purification and Characterization Techniques

Chromatographic Separation

Silica gel column chromatography with dichloromethane/ethyl acetate gradients (10–25% ethyl acetate) effectively isolates the target compound. Thin-layer chromatography (TLC) monitors elution progress.

Spectroscopic Confirmation

-

NMR: ¹H NMR signals at δ 2.35 (s, 3H, CH3), 4.25 (s, 2H, SCH2), and 7.20–7.40 (m, 4H, aromatic) confirm structure.

-

Mass Spectrometry: Molecular ion peak at m/z 255.29 (M+H⁺) aligns with theoretical molecular weight.

Industrial Scalability and Environmental Considerations

Microwave-assisted synthesis offers scalability, reducing reaction times from hours to minutes. However, DMSO’s high boiling point complicates solvent recovery. Alternative solvents like cyclopentyl methyl ether (CPME) are under investigation for greener processes .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 4-methylbenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring and other functional groups can be reduced under appropriate conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles or electrophiles, along with suitable catalysts or solvents, are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, making it a candidate for further pharmacological investigations.

Antifungal Properties

Preliminary studies indicate that 3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole exhibits antifungal activity. Triazole derivatives are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism positions the compound as a potential antifungal agent against various pathogenic fungi.

Herbicidal Activity

The presence of the difluoromethyl group enhances the herbicidal properties of the compound. Research has shown that triazole-based herbicides can effectively control a range of weeds by inhibiting specific biochemical pathways crucial for plant growth.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria. The unique combination of functional groups in this compound may enhance its efficacy against bacterial strains resistant to conventional antibiotics.

Antioxidant Activity

Research into the antioxidant potential of this compound has shown promising results. Compounds related to this structure have demonstrated significant free radical scavenging activity, suggesting potential applications in combating oxidative stress-related diseases.

Antitumor Activity

Studies have highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, synthesized compounds showed selective cytotoxicity against melanoma and breast cancer cell lines, indicating their potential as antitumor agents.

Case Study 1: Anticancer Properties

A study focused on the cytotoxic effects of various triazole derivatives found that modifications to the structure led to enhanced selectivity towards cancer cells. The most active compounds were identified for their potential as antimetastatic agents.

Case Study 2: Antimicrobial Screening

An investigation assessed the antimicrobial efficacy of synthesized triazoles against a panel of pathogens. Results indicated that several derivatives displayed significant antibacterial activity, warranting further investigation into their mechanisms of action.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antifungal | Effective against pathogenic fungi by inhibiting ergosterol synthesis |

| Herbicidal | Controls weed growth via inhibition of biochemical pathways |

| Antimicrobial | Significant activity against Gram-positive bacteria |

| Antioxidant | High free radical scavenging activity |

| Antitumor | Selective cytotoxicity against melanoma and breast cancer |

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with biological processes by binding to active sites or altering the structure of target molecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Key Substituent Effects:

- Difluoromethyl (CF₂H): Less electron-withdrawing than trifluoromethyl (CF₃) but more than methyl (CH₃).

- (4-Methylbenzyl)thio : Aromatic thioether group common in bioactive triazoles; the methyl group may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethylbenzyl) .

Molecular Comparisons:

Antimicrobial Potential:

- Triazoles with electron-withdrawing groups (e.g., CF₃, Cl) show enhanced antimicrobial activity. For instance, 3-(2,4-dichlorophenyl)-substituted triazoles exhibit antifungal properties , while 2-hydroxyphenyl analogs inhibit Candida albicans and E. coli by 90% at 0.01% concentration . The target compound’s CF₂H group may offer similar efficacy.

Enzyme Inhibition:

- A trifluoromethyl-benzylthio triazole () demonstrated COX-2 inhibition (SI = 1.89), suggesting fluorinated thioether triazoles can target inflammatory pathways .

Anticancer and Antiviral Activity:

Biological Activity

3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₁F₂N₃S and a molecular weight of 255.29 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, and it includes both a difluoromethyl group and a thioether substituent (4-methylbenzylthio) that enhance its reactivity and bioactivity .

Antifungal Properties

Research indicates that compounds containing the 1,2,4-triazole structure, including this compound, exhibit significant antifungal properties. These compounds often inhibit fungal cytochrome P450 enzymes critical for fungal growth, making them valuable in treating fungal infections . Preliminary studies suggest that this specific compound may also demonstrate herbicidal activity .

Antimicrobial Activity

In addition to antifungal effects, there is evidence suggesting antimicrobial activity against various pathogens. Triazole derivatives have been explored for their ability to combat bacterial infections effectively. The presence of fluorine atoms in the structure tends to enhance metabolic stability and lipophilicity, which can improve bioactivity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions where the difluoromethyl group acts as a leaving group. The thioether moiety can also participate in oxidation reactions under specific conditions .

Case Studies and Research Findings

Several studies have examined the biological activity of triazole derivatives:

- Antitubercular Activity : A series of triazole derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited moderate anti-TB activity with MIC values ranging from 32 to over 1000 μmol/L .

- Cytotoxicity Evaluations : Triazole derivatives have been assessed for cytotoxic effects on cancer cell lines. The findings suggested that while some compounds showed promising therapeutic activity, others were moderately toxic .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. For instance, the combination of difluoromethyl and thioether functionalities within the triazole framework appears to offer enhanced selectivity against certain biological targets compared to other derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Structure | Contains a fluorophenyl group; used in proteomics research |

| 5-methyl-4H-1,2,4-triazole-3-thiol | Structure | Simpler structure; known for various biological activities |

| 3-(difluoromethyl)-5-(phenylthio)-1H-pyrazole | Structure | Pyrazole instead of triazole; different biological activity profile |

The uniqueness of this compound lies in its combination of functional groups which may enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the established synthetic methodologies for 3-(Difluoromethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole, and what are their respective yields and purity outcomes?

Microwave-assisted synthesis is a key method for synthesizing triazole derivatives. Optimal conditions include heating at 165°C under 12.2 bar pressure for 45 minutes in i-propanol with sodium hydroxide, achieving yields up to 87% for structurally similar compounds. Purification via recrystallization or chromatography ensures >95% purity. Reaction progress is monitored using gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic and analytical techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- 1H NMR (400 MHz, DMSO-d6) to confirm substituent positions and aromatic proton environments.

- Elemental analysis (CHNS) to validate molecular composition (e.g., C: 66.51%, H: 4.91%, N: 14.92% for analogs).

- GC-MS for reaction monitoring and purity assessment, with molecular ion peaks (e.g., m/z 330.1 for related triazoles) .

Q. What are the documented biological activities of this compound, and which structural features contribute to these activities?

The compound’s fluorinated and thioether groups enhance lipophilicity and membrane interaction, leading to antimicrobial activity. For example, analogs with 4-methylbenzylthio groups show inhibitory effects on bacterial folate synthesis. Substituent variations (e.g., chloro vs. methyl groups) modulate potency .

Q. How does the substitution pattern on the triazole ring influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., difluoromethyl) increase thermal stability (melting points >180°C) and reduce solubility in polar solvents. Bulky substituents like 4-methylbenzylthio enhance hydrophobic interactions, affecting bioavailability .

Q. What are the recommended storage conditions to ensure the compound’s stability over extended periods?

Store in desiccators at 4°C under inert atmosphere (N2/Ar) to prevent oxidation of the thioether group. Stability tests on analogs show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the efficiency of microwave-assisted synthesis?

A factorial design approach is recommended:

- Temperature : 150–170°C (higher temps reduce reaction time but risk decomposition).

- Solvent : i-propanol improves solubility of intermediates compared to ethanol.

- Catalyst : NaOH (1.2 eq.) maximizes nucleophilic substitution efficiency.

For example, reducing reaction time from 45 to 30 minutes at 165°C maintained >80% yield for brominated analogs .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from assay variability. Standardize protocols by:

- Using identical cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests).

- Normalizing compound concentrations to molarity (e.g., 10–100 µM range).

- Comparing activity against structural analogs (e.g., 4-chlorobenzylthio vs. 4-methylbenzylthio derivatives) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies elucidate the role of difluoromethyl and 4-methylbenzylthio groups?

- Step 1 : Synthesize analogs with halogen (Cl, Br) or methyl substitutions on the benzylthio group.

- Step 2 : Test bioactivity (e.g., IC50 values) against target enzymes (e.g., dihydrofolate reductase).

- Step 3 : Use molecular docking to correlate substituent size/electronegativity with binding affinity.

For example, difluoromethyl groups increase electronegativity, enhancing hydrogen bonding with active sites .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

The triazole core acts as a hydrogen-bond acceptor, while the difluoromethyl group stabilizes interactions with hydrophobic enzyme pockets. For example, analogs inhibit cytochrome P450 via competitive binding to the heme iron, validated by UV-Vis spectroscopy (absorbance shifts at 450 nm) .

Q. How do electron-withdrawing groups affect reactivity and stability under experimental conditions?

- Reactivity : Difluoromethyl groups reduce electron density on the triazole ring, slowing nucleophilic attack (e.g., t1/2 increased from 2 to 8 hours in alkaline conditions).

- Stability : Fluorine atoms resist oxidative degradation, as shown by <10% decomposition after 24-hour exposure to H2O2, compared to 40% for non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.